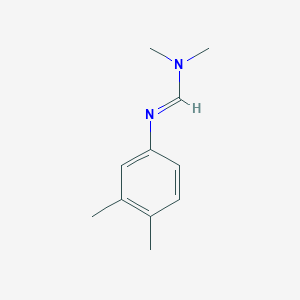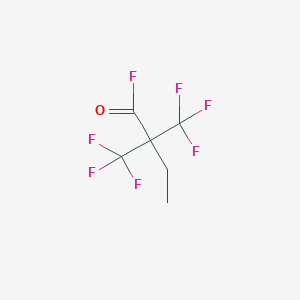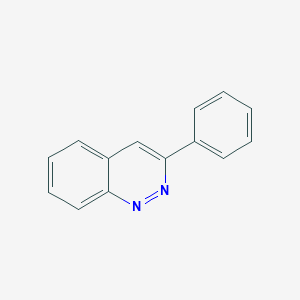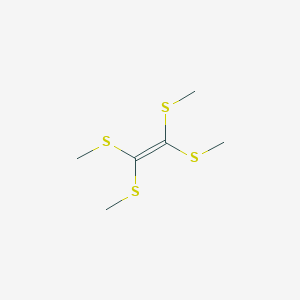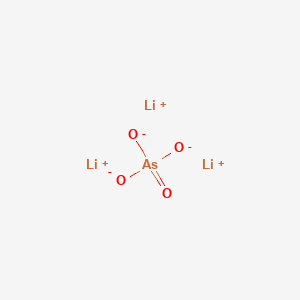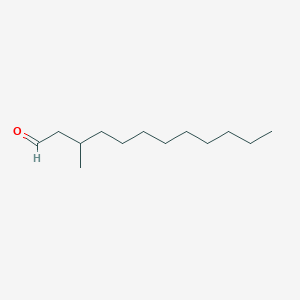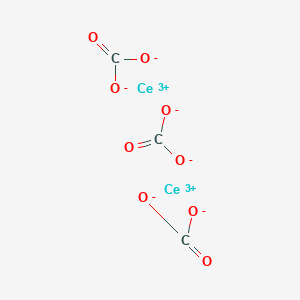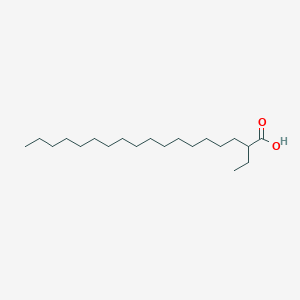
2-Ethyloctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyloctadecanoic acid, also known as 2-EOA, is a fatty acid that has been studied extensively for its biochemical and physiological effects. It is a long-chain saturated fatty acid that is found in various natural sources, including human milk, cow's milk, and certain types of fish. 2-EOA has been shown to have various health benefits, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
2-Ethyloctadecanoic acid has been studied extensively for its various health benefits. It has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases such as arthritis and cardiovascular disease. 2-Ethyloctadecanoic acid has also been shown to have anti-cancer properties, which can help prevent the growth and spread of cancer cells in the body.
Mechanism Of Action
The mechanism of action of 2-Ethyloctadecanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules in the body. 2-Ethyloctadecanoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of inflammation and cell growth.
Biochemical And Physiological Effects
2-Ethyloctadecanoic acid has various biochemical and physiological effects on the body. It has been shown to reduce inflammation in the body, which can help prevent chronic diseases such as arthritis and cardiovascular disease. 2-Ethyloctadecanoic acid has also been shown to have anti-cancer properties, which can help prevent the growth and spread of cancer cells in the body. In addition, 2-Ethyloctadecanoic acid has been shown to have antimicrobial properties, which can help prevent the growth of harmful bacteria in the body.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Ethyloctadecanoic acid in lab experiments is that it is relatively easy to synthesize and obtain. It is also relatively stable and can be stored for long periods of time. One of the limitations of using 2-Ethyloctadecanoic acid in lab experiments is that it can be expensive to obtain in large quantities. In addition, the mechanism of action of 2-Ethyloctadecanoic acid is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are many future directions for the study of 2-Ethyloctadecanoic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 2-Ethyloctadecanoic acid, which could lead to the development of new drugs and therapies for various diseases. Finally, the study of the biochemical and physiological effects of 2-Ethyloctadecanoic acid on different cell types and tissues could lead to a better understanding of its potential health benefits.
Synthesis Methods
2-Ethyloctadecanoic acid can be synthesized through various methods, including the hydrolysis of ethyl esters of fatty acids and the reduction of ethyl oleate. One of the most commonly used methods for synthesizing 2-Ethyloctadecanoic acid is the hydrolysis of ethyl esters of fatty acids using sodium hydroxide and water. This method produces a high yield of 2-Ethyloctadecanoic acid and is relatively simple to perform.
properties
CAS RN |
14276-80-3 |
|---|---|
Product Name |
2-Ethyloctadecanoic acid |
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-ethyloctadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(4-2)20(21)22/h19H,3-18H2,1-2H3,(H,21,22) |
InChI Key |
OHIOERKSFVRABL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(CC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC)C(=O)O |
Other CAS RN |
14276-80-3 615559-86-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



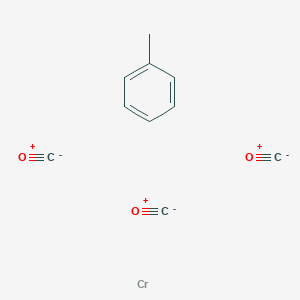

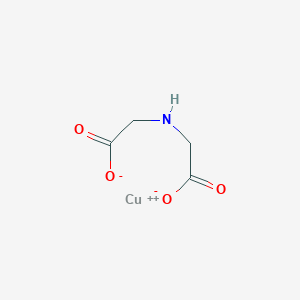
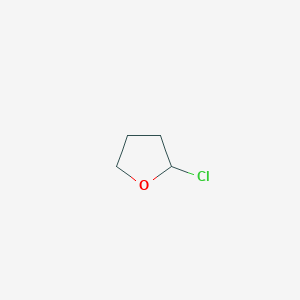

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)
